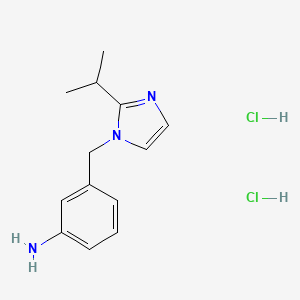![molecular formula C11H13BrFN B568089 1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine CAS No. 1355247-07-2](/img/structure/B568089.png)
1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine” is a chemical compound with the molecular formula C11H13BrFN . It has a molecular weight of 258.13 .
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is a common step, although it is not well developed . A radical approach has been reported for the catalytic protodeboronation of alkyl boronic esters .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H13BrFN/c12-10-5-3-4-9(11(10)13)8-14-6-1-2-7-14/h3-5H,1-2,6-8H2 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 258.13 . The compound should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
"1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine" and related derivatives are pivotal in the synthesis of complex molecules with potential biological activities. For instance, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves multiple steps, including nitration, chlorination, and N-alkylation, highlighting the compound's role in constructing pharmacologically relevant structures (Wang et al., 2016). Such intermediates are crucial for developing new therapeutic agents, showcasing the compound's importance in medicinal chemistry research.
Crystal Structure Analysis
Research on the crystal structures of ethyl 4-(4-fluorophenyl)-6-phenyl-2-substituted-3-pyridinecarboxylates involves compounds structurally similar to "this compound", which are analyzed to understand their crystalline forms and potential for forming solid-state materials. These studies provide insights into the material's properties, such as stability and solubility, which are essential for pharmaceutical formulation and material science applications (Shalaby et al., 2014).
Anticonvulsant Activity
N-Mannich bases derived from similar pyrrolidine diones have been synthesized and evaluated for anticonvulsant activity, indicating the potential use of "this compound" derivatives in developing new antiepileptic drugs. Such research demonstrates the compound's role in creating molecules with significant biological activity, contributing to neuroscience and pharmacology (Obniska et al., 2012).
Antimicrobial and Antifungal Activities
The synthesis and evaluation of compounds for antimicrobial and antifungal activities are crucial areas of application. Derivatives of "this compound" have been explored for such activities, demonstrating the compound's utility in discovering new antimicrobial and antifungal agents. This research is integral to addressing challenges in treating infections and diseases caused by resistant strains of bacteria and fungi (Nural et al., 2018).
Material Science and Polymer Research
The compound's derivatives are investigated for their roles in material science, particularly in the synthesis of novel polymeric materials with unique properties, such as thermal stability and fluorescence. This research underscores the versatility of "this compound" in contributing to advances in materials science, offering new insights into the design and development of high-performance polymers (Wang et al., 2008).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of “1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine” is Aldose reductase . Aldose reductase is an enzyme that catalyzes the NADPH-dependent reduction of a wide variety of carbonyl-containing compounds to their corresponding alcohols .
Mode of Action
The compound interacts with Aldose reductase, inhibiting its function . This interaction results in the inhibition of the accumulation of intracellular sorbitol , which is a key factor in the development of certain diabetic complications.
Biochemical Pathways
The compound affects the polyol pathway, where Aldose reductase plays a crucial role. By inhibiting Aldose reductase, the compound prevents the conversion of glucose to sorbitol, thereby reducing the intracellular accumulation of sorbitol .
Pharmacokinetics
It is known that the compound has a strong inhibitory effect and is longer acting compared to other drugs in this therapeutic area .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of intracellular sorbitol levels . This can help alleviate the symptoms of diabetic neuropathy, a complication of diabetes caused by high sorbitol levels.
Eigenschaften
IUPAC Name |
1-[(2-bromo-6-fluorophenyl)methyl]pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN/c12-10-4-3-5-11(13)9(10)8-14-6-1-2-7-14/h3-5H,1-2,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOMRWKMVDLILJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC=C2Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742745 |
Source


|
| Record name | 1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-07-2 |
Source


|
| Record name | 1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine](/img/structure/B568006.png)

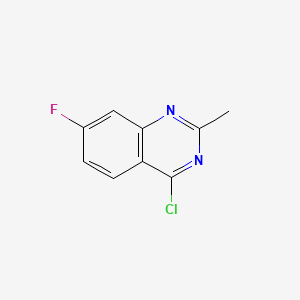
![6'-Bromo-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B568012.png)
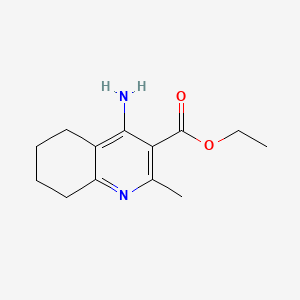

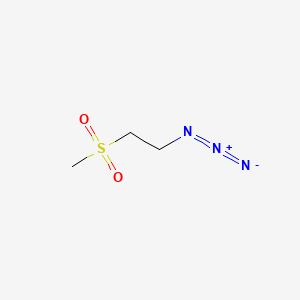
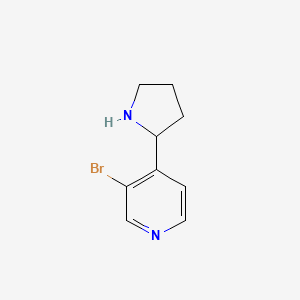
![3-Methylimidazo[1,2-A]pyridine-7-carboxylic acid](/img/structure/B568021.png)
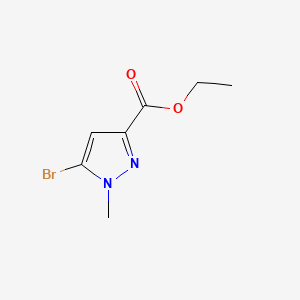
![1h-Pyrrolo[2,3-c]pyridin-7-amine,4-(trifluoromethyl)-](/img/structure/B568023.png)
![methyl 3-[3-[(2R)-1-acetylpyrrolidin-2-yl]-1,2-oxazol-5-yl]-2-aminopropanoate](/img/structure/B568025.png)
